(1,2,3-13C3)Prop-2-enoic acid finds its primary use in isotopic labeling studies. By incorporating this molecule into a biological system or chemical reaction, researchers can track the fate and behavior of the carbon atoms within the system. Since the ¹³C atoms possess a different magnetic resonance signature compared to the naturally occurring ¹²C isotope, they can be readily distinguished and monitored using techniques like nuclear magnetic resonance spectroscopy (NMR) . This allows researchers to:
(1,2,3-13C3)Prop-2-enoic acid can also be used in isotope ratio mass spectrometry (IRMS) . This technique measures the relative abundance of different isotopes in a sample. By comparing the ratio of ¹³C to ¹²C in a sample containing (1,2,3-¹³C³)Prop-2-enoic acid to the natural abundance ratio, researchers can:
(1,2,3-¹³C₃)Prop-2-enoic acid shares the same structure as prop-2-enoic acid (acrylic acid) with all three carbon atoms labeled with the ¹³C isotope. The key features of this structure include:
(1,2,3-¹³C₃)Prop-2-enoic acid can participate in various reactions typical of acrylic acid. Here are some examples:
Reaction Equationn CH₂=¹³CH-¹³COOH → [¹³CH₂-¹³CH(COΟ)]ₙ (poly(acrylic acid)) []
Reaction EquationCH₂=¹³CH-¹³COOH + ROH → ¹³CH₂=¹³CH-¹³COOR (R-alkyl group)
Flammable;Corrosive;Irritant;Environmental Hazard